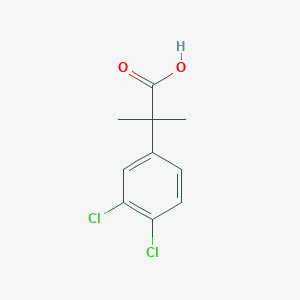

2-(3,4-二氯苯基)-2-甲基丙酸

货号 B1339403

CAS 编号:

80854-22-4

分子量: 233.09 g/mol

InChI 键: HABYUGCUALNAMM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“2-(3,4-Dichlorophenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C8H6Cl2O2 . It is also known by other names such as 3,4-Dichlorophenylacetic acid . The molecular weight of this compound is 205.03 g/mol .

Synthesis Analysis

The synthesis of a similar compound, 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, was carried out using anthranilic acid and 3,4-dichlorobenzoyl chloride . The resulting compound was characterized using various spectroscopic analyses: 1D and 2D NMR, infrared, and MS .Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)-2-methylpropanoic acid” has been confirmed through various spectroscopic analyses, including 1D and 2D NMR, MS, and FTIR .Physical And Chemical Properties Analysis

The compound “2-(3,4-Dichlorophenyl)-2-methylpropanoic acid” has a molecular weight of 205.03 g/mol . It has a computed XLogP3 value of 3.1 , indicating its lipophilicity, which can influence its absorption and distribution within the body.科学研究应用

合成和抗炎活性

- 抗炎活性:Dilber等人(2008年)的研究调查了β-羟基-β-芳基丙酸,结构类似于布洛芬等NSAIDs,对它们的抗炎活性。他们发现口服后2-(9-(9-羟基芴基))-2-甲基丙酸和3-羟基-3,3-二苯基丙酸等化合物具有显著的抗炎活性。这些化合物显示出与布洛芬相当的抗炎活性,而不引起显著的胃溃疡(Dilber et al., 2008)。

光转化研究

- 水中的光转化:Mansfield和Richard(1996年)研究了二氯苯在水相中的光解,确定了在不同条件下形成的各种产物。他们的研究有助于了解这类化合物的环境命运(Mansfield & Richard, 1996)。

分子对接和结构研究

- 分子对接和光谱研究:Vanasundari等人(2018年)对丁酸衍生物,包括2-(3,4-二氯苯基)-2-甲基丙酸进行了光谱和结构研究。他们的研究包括分子对接,提示了在药理学中的潜在生物活性和应用(Vanasundari et al., 2018)。

制药合成

- 卡普托普利的合成:Shimazaki等人(1982年)描述了从光学活性β-羟基酸开始合成卡普托普利,一种药物。这个过程突出了相关化合物在制药应用中的作用(Shimazaki等人,1982年)。

糖苷化研究

- 醇的β-糖苷化:Szpilman和Carreira(2009年)讨论了2-氯-2-甲基丙酸酯在立体位受阻醇的糖苷化中的应用。这展示了该化合物在温和条件下促进化学反应中的作用(Szpilman & Carreira, 2009)。

光催化降解研究

- 氯酚的降解:Lin等人(2018年)探讨了铜掺杂二氧化钛在可见光下降解氯酚的应用,展示了用于降解污染物的环境应用(Lin et al., 2018)。

酶反应研究

- 酶催化羟基化研究:Beadle和Smith(1982年)从不动杆菌中纯化了一种羟基化2,4-二氯苯酚的酶,显示了在生物修复和环境科学中的潜在应用(Beadle & Smith, 1982)。

属性

IUPAC Name |

2-(3,4-dichlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABYUGCUALNAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574885 | |

| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |

CAS RN |

80854-22-4 | |

| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To methyl 2-(3,4-dichlorophenyl)-2-methylpropanoate (22.03 g, 89.1 mmol) was added THF/water (4:1) (178 mL) and lithium hydroxide hydrate (22.4 g, 535 mmol). The reaction was then stirred at 50° C. for 3 days. The reaction mixture was acidified with 3N HCl, diluted with 200 mL of diethyl ether, added to a separatory funnel, partitioned with water, washed 2 times with 100 mL of water, separated, dried over Na2SO4, and concentrated in vacuo to give the title compound which was used without further purification. MS (m/z)=233 (M+H)+.

Quantity

22.03 g

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)